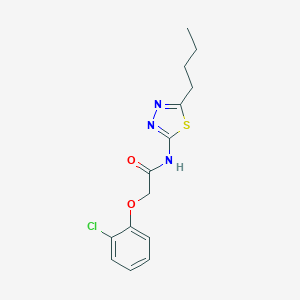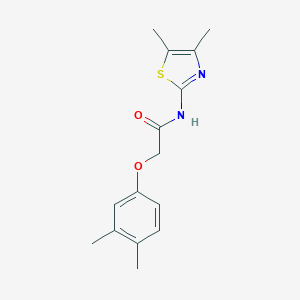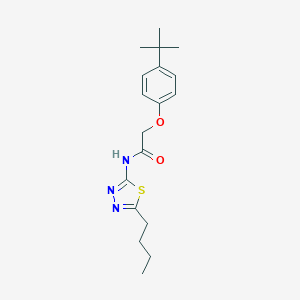![molecular formula C17H12Cl2N2O2S B284649 (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic compound that belongs to the class of thiazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains. The compound has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic properties, making it a versatile tool for scientific research. However, one of the major limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one. One potential direction is the development of more potent and selective analogs of the compound for use in the treatment of various diseases. Another potential direction is the investigation of the compound's potential use as a diagnostic tool for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential toxicity.
Métodos De Síntesis
The synthesis of (5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-(3,5-dichloroanilino)-1,3-thiazol-4-one with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a diagnostic tool for various diseases.
Propiedades
Fórmula molecular |
C17H12Cl2N2O2S |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-14-5-3-2-4-10(14)6-15-16(22)21-17(24-15)20-13-8-11(18)7-12(19)9-13/h2-9H,1H3,(H,20,21,22)/b15-6- |
Clave InChI |
IZAXJTZSRJCOGP-UUASQNMZSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
SMILES |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1C=C2C(=O)N=C(S2)NC3=CC(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)
![2-(3-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284568.png)




![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)

![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)